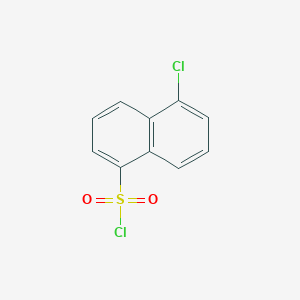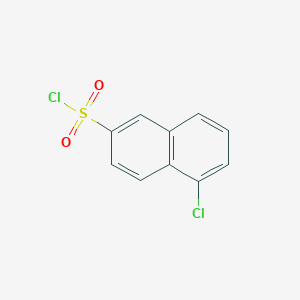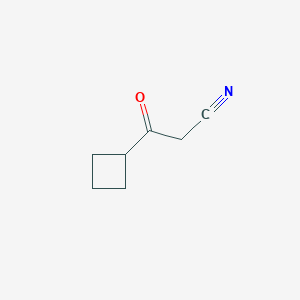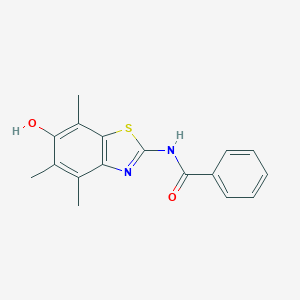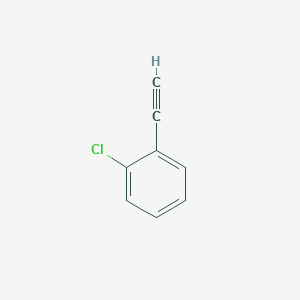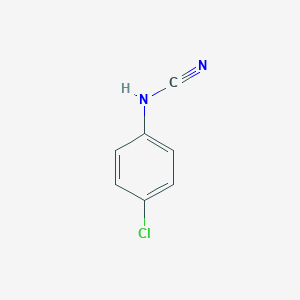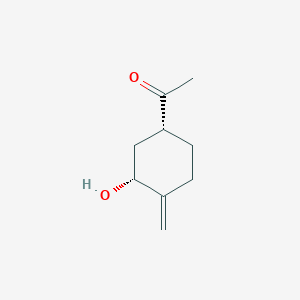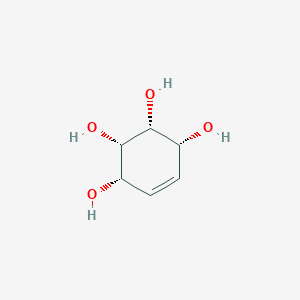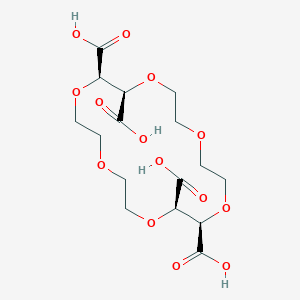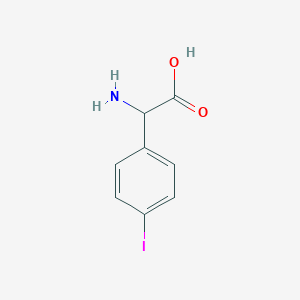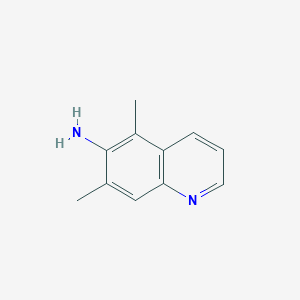
5,7-Dimethyl-6-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-6-quinolinamine is a chemical compound with a molecular formula of C12H12N2. It is also known as DMQA and is a quinoline derivative. DMQA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Mecanismo De Acción
DMQA's mechanism of action is not fully understood. However, it has been suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. DMQA has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
DMQA has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. DMQA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQA has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to be relatively non-toxic and exhibits low cytotoxicity. However, DMQA's solubility in water is limited, which may pose challenges in certain experimental setups.
Direcciones Futuras
DMQA's potential applications in various fields make it an interesting compound for further research. Some future directions for DMQA research include:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases.
2. Studying its effects on other neurotransmitters and their potential therapeutic applications.
3. Exploring its potential as an anti-cancer agent and investigating its mechanism of action in cancer cells.
4. Developing new synthetic routes for DMQA to improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of DMQA in animal models to determine its efficacy and safety.
Métodos De Síntesis
DMQA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-pentanedione with aniline to form 2,4-diphenyl-3-buten-2-ol, which is then cyclized with phosphorus oxychloride to give DMQA.
Aplicaciones Científicas De Investigación
DMQA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMQA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
116632-61-2 |
|---|---|
Nombre del producto |
5,7-Dimethyl-6-quinolinamine |
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
5,7-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3 |
Clave InChI |
SNLPCYJQWSWSJA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
SMILES canónico |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
Sinónimos |
6-Quinolinamine,5,7-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



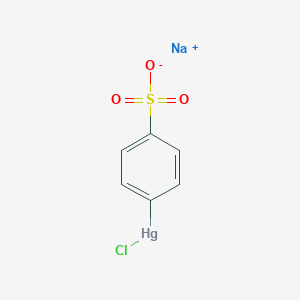
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)

